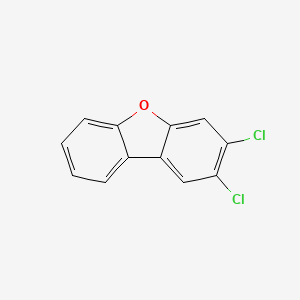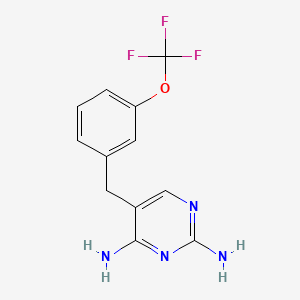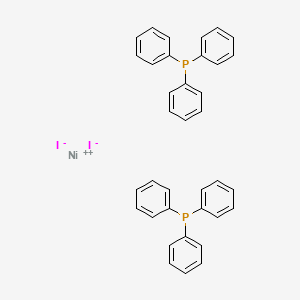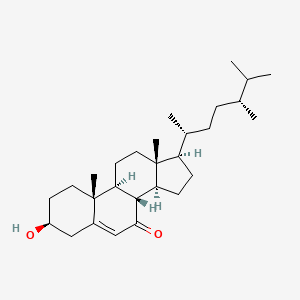![molecular formula C4H7ClN2O2S B13414158 2-Chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoic acid CAS No. 54718-45-5](/img/structure/B13414158.png)
2-Chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoic acid is an organic compound with a unique structure that combines a chloro group, a hydrazinylidenemethyl group, and a sulfanyl group attached to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoic acid typically involves the reaction of 2-chloropropanoic acid with hydrazine and a thiol compound under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The final product is typically purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazinylidenemethyl group can be reduced to form hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Amino or thiol-substituted propanoic acids.
科学的研究の応用
2-Chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand for metal ions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-Chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydrazinylidenemethyl group can interact with metal ions, affecting their biological availability and activity. The sulfanyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways.
類似化合物との比較
Similar Compounds
2-Chloro-3-[(methylthio)methyl]propanoic acid: Similar structure but with a methylthio group instead of a hydrazinylidenemethyl group.
3-Chloro-2-[(hydrazinylidenemethyl)sulfanyl]propanoic acid: Similar structure but with the chloro and hydrazinylidenemethyl groups swapped.
2-Bromo-3-[(hydrazinylidenemethyl)sulfanyl]propanoic acid: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
2-Chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoic acid is unique due to the presence of both a chloro group and a hydrazinylidenemethyl group on the same molecule, which allows for a diverse range of chemical reactions and potential applications. The combination of these functional groups provides a unique reactivity profile that can be exploited in various scientific and industrial contexts.
特性
CAS番号 |
54718-45-5 |
|---|---|
分子式 |
C4H7ClN2O2S |
分子量 |
182.63 g/mol |
IUPAC名 |
2-chloro-3-methanehydrazonoylsulfanylpropanoic acid |
InChI |
InChI=1S/C4H7ClN2O2S/c5-3(4(8)9)1-10-2-7-6/h2-3H,1,6H2,(H,8,9) |
InChIキー |
KKDQJROCLVYPCV-UHFFFAOYSA-N |
正規SMILES |
C(C(C(=O)O)Cl)SC=NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![triazanium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate](/img/structure/B13414085.png)



![2-(Hydroxymethyl)-5-[6-(prop-2-ynylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B13414099.png)



![(7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13414128.png)
![(4aS,10bS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B13414134.png)
![2-Propenoic acid, 2-methyl-, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B13414138.png)
![3-[(Z)-2-nitroethenyl]-1H-indole](/img/structure/B13414153.png)
